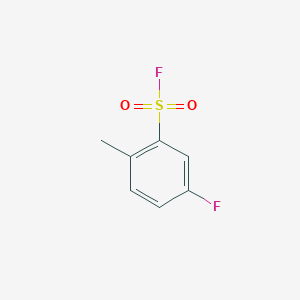

5-Fluoro-2-methyl-benzenesulfonyl fluoride

Description

Significance of the Sulfonyl Fluoride (B91410) Moiety in Organic Synthesis and Chemical Biology

The sulfonyl fluoride functional group is of considerable importance in both organic synthesis and chemical biology due to its unique reactivity profile. Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit significant stability in aqueous environments, yet can be controllably activated to react with nucleophiles. nih.gov This combination of stability and tunable reactivity makes them exceptionally useful.

In organic synthesis, the sulfonyl fluoride moiety is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful class of reactions that has been designated as a "click chemistry" platform. SuFEx allows for the efficient and reliable formation of strong covalent bonds between the sulfur atom and various nucleophiles, facilitating the modular construction of complex molecules.

In the realm of chemical biology, sulfonyl fluorides are considered "privileged warheads" for covalent probes and inhibitors. nih.gov Their stability allows them to traverse biological systems, while their electrophilicity enables them to form stable covalent bonds with specific nucleophilic amino acid residues within proteins, including serine, threonine, lysine, and tyrosine. nih.gov This makes them invaluable tools for identifying and validating protein targets, mapping enzyme binding sites, and developing potent and selective covalent inhibitors. nih.govsmolecule.com

Structural and Electronic Features of Fluorinated Benzenesulfonyl Systems

The incorporation of fluorine atoms onto a benzenesulfonyl framework imparts significant changes to the molecule's structural and electronic characteristics. Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a powerful electron-withdrawing effect through induction. This effect modulates the electron density of the entire system, influencing the reactivity of the sulfonyl fluoride group.

The electron-withdrawing nature of the fluorine substituent generally increases the electrophilicity of the sulfur atom in the sulfonyl fluoride moiety, potentially enhancing its reactivity toward nucleophiles. Furthermore, the substitution pattern of fluorine on the benzene (B151609) ring can fine-tune this reactivity and influence intermolecular interactions. The carbon-fluorine bond is highly polarized and can participate in non-covalent interactions that influence molecular conformation and binding affinity to biological targets. Research on fluorinated benzenesulfonamides, for instance, has shown that the position and number of fluorine substituents can lead to a broad range of binding affinities and isoform selectivities for enzymes like carbonic anhydrases.

Context of 5-Fluoro-2-methyl-benzenesulfonyl fluoride within Contemporary Fluorinated Aryl Systems Research

This compound is situated within a significant area of contemporary research focused on the development of functionalized aromatic compounds for medicinal chemistry and drug discovery. While direct public research on this specific sulfonyl fluoride is limited, the strategic placement of its functional groups—a fluoro, a methyl, and a sulfonyl fluoride—is highly relevant. The "5-fluoro-2-methyl" substitution pattern is a recognized scaffold in the synthesis of biologically active molecules. For example, related structures have been used as precursors in the synthesis of novel benzoxazoles evaluated for their cytotoxic effects on cancer cells and in the development of benzenesulfonamide (B165840) derivatives as potential anti-influenza inhibitors. researchgate.netnih.gov

The compound serves as a fluorinated analogue of o-toluenesulfonyl fluoride. The addition of the fluorine atom at the 5-position introduces electronic modifications that are of interest for creating new chemical probes and therapeutic candidates. Given the commercial availability of its direct precursor, 5-Fluoro-2-methylbenzenesulfonyl chloride, the fluoride derivative represents an accessible and valuable building block for researchers exploring the chemical space of fluorinated aryl systems for applications in pharmacology and materials science. sigmaaldrich.commanchesterorganics.com

Data Tables

To provide context for the physicochemical properties of the title compound, data for the well-characterized benzenesulfonyl fluoride and the closely related 5-Fluoro-2-methylbenzenesulfonyl chloride are presented below.

Table 1: Physicochemical Properties of Benzenesulfonyl fluoride Scroll right to see more data

| Property | Value | Reference |

|---|---|---|

| CAS Number | 368-43-4 | |

| Molecular Formula | C₆H₅FO₂S | |

| Molecular Weight | 160.17 g/mol | |

| Density | 1.333 g/mL at 25 °C | |

| Boiling Point | 207-208 °C |

| Refractive Index | n20/D 1.492 | |

Table 2: Physicochemical Properties of 5-Fluoro-2-methylbenzenesulfonyl chloride Scroll right to see more data

| Property | Value | Reference |

|---|---|---|

| CAS Number | 445-05-6 | sigmaaldrich.com |

| Molecular Formula | C₇H₆ClFO₂S | sigmaaldrich.com |

| Molecular Weight | 208.64 g/mol | sigmaaldrich.com |

| Density | 1.423 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.5355 | sigmaaldrich.com |

| Normal Boiling Point (Tboil) | 480.68 K (Calculated) | chemeo.com |

Properties

IUPAC Name |

5-fluoro-2-methylbenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDLFHAWBWCNTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98566-96-2 | |

| Record name | 98566-96-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Fluoro 2 Methyl Benzenesulfonyl Fluoride and Analogues

Direct Synthesis Strategies

Direct synthetic routes to 5-Fluoro-2-methyl-benzenesulfonyl fluoride (B91410) often involve the transformation of precursors that already contain the desired carbon-sulfur framework. These methods are advantageous due to their efficiency and atom economy.

Halogen Exchange Reactions from Sulfonyl Chlorides and Related Precursors

The most common and traditional method for the synthesis of arylsulfonyl fluorides is the halogen exchange reaction, primarily from the corresponding sulfonyl chlorides. semanticscholar.org This approach is predicated on the nucleophilic substitution of the chloride atom with a fluoride ion. For the synthesis of 5-Fluoro-2-methyl-benzenesulfonyl fluoride, the precursor 5-Fluoro-2-methyl-benzenesulfonyl chloride is readily available commercially.

The reaction is typically carried out using a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF₂), in a suitable solvent. researchgate.net The efficiency of the reaction can be enhanced by the use of phase-transfer catalysts, such as 18-crown-6, which help to solubilize the fluoride salt in organic solvents and increase the nucleophilicity of the fluoride ion. researchgate.net

Table 1: Representative Conditions for Halogen Exchange Fluorination

| Precursor | Fluoride Source | Catalyst/Additive | Solvent | Temperature | Yield (%) |

| 5-Fluoro-2-methyl-benzenesulfonyl chloride | KF | 18-crown-6 | Acetonitrile (B52724) | Room Temp. | High |

| Aryl Sulfonyl Chloride | KHF₂ | None | Water | Reflux | Moderate |

| Aryl Sulfonyl Chloride | TBAF (t-BuOH)₄ | None | THF | Room Temp. | High |

This table presents representative data based on general methodologies for the synthesis of arylsulfonyl fluorides via halogen exchange. Specific yields for this compound may vary.

Conversion from Sulfonic Acids and Sulfonates

Another important route to arylsulfonyl fluorides involves the conversion of sulfonic acids or their salts. nih.gov This method avoids the need to first isolate the often-reactive sulfonyl chlorides. A one-pot, two-step protocol has been developed where the sulfonic acid is first converted in situ to the sulfonyl chloride, which then undergoes halogen exchange. nih.gov

For instance, 5-fluoro-2-methyl-benzenesulfonic acid can be treated with a chlorinating agent like cyanuric chloride, followed by the addition of a fluoride source such as KHF₂. rsc.org This process can be catalyzed by phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB). rsc.org More direct, single-step deoxyfluorination strategies have also been explored using reagents like Xtalfluor-E®, which can convert both aryl and alkyl sulfonic acids to their corresponding sulfonyl fluorides under mild conditions. nih.govresearchgate.net

Table 2: Synthesis of Arylsulfonyl Fluorides from Sulfonic Acids/Sulfonates

| Precursor | Reagents | Catalyst | Solvent | Temperature | Yield (%) |

| 5-Fluoro-2-methyl-benzenesulfonic acid | Cyanuric chloride, KHF₂ | TMAC | Acetonitrile | 60 °C then RT | Good |

| Aryl Sulfonic Acid Sodium Salt | Thionyl fluoride (SOF₂) | None | Acetonitrile | Elevated Temp. | 90-99 |

| Aryl Sulfonic Acid | Xtalfluor-E® | None | Acetonitrile | Room Temp. | 41-94 |

This table presents representative data based on general methodologies. TMAC (tetramethylammonium chloride) is noted as a catalyst for the conversion of sulfonic acids. rsc.org

Electrochemical Approaches to Arenesulfonyl Fluorides

Electrochemical methods offer a green and sustainable alternative for the synthesis of arenesulfonyl fluorides. These methods can avoid the use of harsh chemical oxidants. For example, the electrochemical oxidative coupling of thiols or disulfides with a fluoride source like potassium fluoride can produce sulfonyl fluorides.

Another electrochemical strategy involves the fluorosulfonylation of alkenes, which could be adapted for the synthesis of complex sulfonyl fluorides. bldpharm.com While direct electrochemical synthesis of this compound from a simple fluoro-toluene precursor has not been extensively detailed, the general principles of electrochemical fluorosulfonylation are applicable. For example, the radical fluorosulfonylation of vinyl triflates has been demonstrated. nih.gov

One-Pot Synthetic Protocols for Sulfonyl Fluorides

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, saving time and resources. A prominent one-pot method for preparing arylsulfonyl fluorides is the palladium-catalyzed sulfonylation of aryl bromides. researchgate.netrsc.org In this process, an aryl bromide, such as 1-bromo-5-fluoro-2-methylbenzene, could be reacted with a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). researchgate.netnih.gov The resulting sulfinate intermediate is then treated in situ with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to yield the desired sulfonyl fluoride. researchgate.netnih.gov

Table 3: One-Pot Synthesis of Arylsulfonyl Fluorides from Aryl Bromides

| Aryl Bromide Precursor | SO₂ Source | Fluorine Source | Catalyst | Solvent | Yield (%) |

| 1-Bromo-5-fluoro-2-methylbenzene | DABSO | NFSI | PdCl₂(AmPhos)₂ | i-PrOH | Good |

| 4-Bromobiphenyl | DABSO | NFSI | PdCl₂(AmPhos)₂ | i-PrOH | 84 |

This table illustrates a general one-pot methodology. The synthesis of this compound from its corresponding aryl bromide is a projected application of this method.

Fluorination Reagent Development in Aryl Sulfonyl Fluoride Synthesis

The choice of fluorinating agent is crucial for the successful synthesis of sulfonyl fluorides. The development of new reagents with improved handling, safety, and reactivity profiles is an active area of research.

Nucleophilic Fluorination Reagents and Protocols for Aromatic Systems

A variety of nucleophilic fluorination reagents are available for the synthesis of arylsulfonyl fluorides, particularly in halogen exchange reactions. Traditional reagents include alkali metal fluorides like KF and CsF. nih.gov To enhance their reactivity and solubility in organic solvents, these are often used with phase-transfer catalysts or in polar aprotic solvents. nih.gov

Amine/HF reagents, such as triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF), are effective and more soluble alternatives to metal fluorides. nih.gov Tetrabutylammonium fluoride (TBAF) is another powerful "naked" fluoride source, though its anhydrous form can be highly basic. synquestlabs.com The development of more stable and less basic fluoride reagents is ongoing to improve the scope and functional group tolerance of nucleophilic fluorination reactions.

Table 4: Common Nucleophilic Fluorinating Agents

| Reagent | Advantages | Disadvantages |

| KF, CsF | Inexpensive, readily available | Low solubility in organic solvents, hygroscopic |

| Et₃N·3HF | Good solubility, effective | Corrosive, requires careful handling |

| TBAF | High reactivity ("naked" fluoride) | Can be strongly basic, leading to side reactions |

| Xtalfluor-E® | Bench-stable solid, mild reaction conditions | Higher cost |

Electrophilic N-F Fluorinating Agents and their Application in Arenesulfonyl Fluoride Preparation

Electrophilic N-F fluorinating agents are a class of reagents that deliver an electrophilic fluorine atom ("F+") to a nucleophilic substrate. wikipedia.orgorganicreactions.org These reagents have become indispensable in modern organofluorine chemistry due to their stability, selectivity, and safer handling compared to elemental fluorine. organicreactions.orgnih.gov In the context of arenesulfonyl fluoride synthesis, N-F reagents are typically employed to convert a sulfur-containing intermediate, such as a sulfinate, into the final sulfonyl fluoride product.

A prominent and widely used N-F reagent is N-fluorobenzenesulfonimide (NFSI). alfa-chemistry.com It is valued for being an economical, stable, and safe fluorinating agent with high electrophilicity, and it is soluble in many common organic solvents. alfa-chemistry.com One established strategy involves a one-pot, two-step procedure starting from aryl halides. mdpi.com In this process, an aryl bromide is first converted to an in-situ formed sulfinate through a palladium-catalyzed cross-coupling reaction with a sulfur dioxide source like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO). mdpi.com This intermediate sulfinate is then treated with an electrophilic fluorine source, such as NFSI, to yield the desired arenesulfonyl fluoride. researchgate.net

Another approach utilizes a one-pot synthesis from abundant arylamines. This method uses potassium metabisulfite (B1197395) (K2S2O5) as a sulfur dioxide surrogate and NFSI as the fluorine source, proceeding under transition-metal-free conditions to introduce the sulfonyl fluoride group directly. researchgate.net The versatility of these reagents allows for the synthesis of a wide array of arenesulfonyl fluorides bearing diverse functional groups.

Selectfluor, or F-TEDA-BF4, is another powerful electrophilic fluorinating agent used in the synthesis of sulfonyl fluorides. mdpi.comacsgcipr.org It has been successfully used in the oxidative fluorination of sulfonyl hydrazides and sodium aryl sulfinates to produce the corresponding sulfonyl fluorides in moderate to excellent yields. mdpi.com These reactions are often performed under mild conditions, for instance, in water at 60 °C. mdpi.com

The general mechanism for these reactions involves the nucleophilic attack of the sulfur atom of an aryl sulfinate or a related intermediate onto the electrophilic fluorine atom of the N-F reagent. acsgcipr.org This displaces the nitrogen-containing portion of the reagent and forms the highly stable S-F bond of the arenesulfonyl fluoride.

Table 1: Application of NFSI in Arenesulfonyl Fluoride Synthesis Data sourced from a study on palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts. researchgate.net

| Aryl Precursor | N-F Reagent | Product | Yield (%) |

|---|---|---|---|

| 4-Methoxyphenyl thianthrenium salt | NFSI | 4-Methoxybenzenesulfonyl fluoride | 95 |

| 4-(tert-Butyl)phenyl thianthrenium salt | NFSI | 4-(tert-Butyl)benzenesulfonyl fluoride | 92 |

| Naphthalen-2-yl thianthrenium salt | NFSI | Naphthalene-2-sulfonyl fluoride | 85 |

| 3,5-Dimethylphenyl thianthrenium salt | NFSI | 3,5-Dimethylbenzenesulfonyl fluoride | 96 |

Influence of Substituent Effects on Arenesulfonyl Fluoride Synthesis Pathways

The electronic properties of substituents on the aromatic ring can have a profound impact on the reaction pathways and efficiency of arenesulfonyl fluoride synthesis. nih.gov These effects are particularly evident in methods that proceed via intermediates sensitive to electronic changes, such as copper-catalyzed fluorosulfonylation of arenediazonium salts. nih.govcas.cn In this methodology, the electronic character of the arene ring in the starting material dictates the operative reaction mechanism. cas.cn

Research has demonstrated that arenediazonium salts bearing electron-withdrawing groups (EWGs) react significantly faster than those with electron-donating groups (EDGs). cas.cn For instance, the reaction of 4-nitrobenzenediazonium (B87018) salt (containing the strongly electron-withdrawing NO2 group) proceeds much more rapidly than that of 4-methoxybenzenediazonium (B1197204) salt (with the electron-donating OMe group). cas.cn This acceleration is attributed to a faster back-electron transfer process facilitated by the EWG. cas.cn

Conversely, substrates with typical electron-donating groups may fail to produce significant amounts of the desired product in the absence of a suitable catalyst. cas.cn For the 4-methoxy-substituted substrate, a copper catalyst and a ligand are essential to obtain a good yield, suggesting that the reaction follows a different mechanistic pathway compared to its electron-deficient counterpart. cas.cn The presence of the EDG may disfavor the non-catalyzed pathway. cas.cn

This substituent effect allows for the tolerance of a wide variety of functional groups during the synthesis, including ethers, halogens, ketones, esters, and amides, as the reaction conditions can be tuned accordingly. cas.cn The synthesis is robust enough to be applied to complex molecules and heteroaromatic systems. cas.cn Understanding these electronic influences is crucial for optimizing reaction conditions and predicting the feasibility of synthesizing specific arenesulfonyl fluoride analogues.

Table 2: Influence of Substituents on Copper-Catalyzed Fluorosulfonylation of Arenediazonium Salts Data based on findings from a study on the synthesis of arenesulfonyl fluorides. cas.cn

| Substituent at para-position | Electronic Effect | Observed Impact on Synthesis | Yield (%) |

|---|---|---|---|

| -OCH3 | Electron-donating | Requires copper catalyst and ligand for good yield | 85 |

| -CH3 | Electron-donating | Proceeds smoothly under standard catalytic conditions | 82 |

| -Br | Electron-withdrawing (by induction) | Tolerated well, proceeds efficiently | 81 |

| -CN | Electron-withdrawing | Favorable for the reaction | 75 |

| -NO2 | Strongly electron-withdrawing | Reaction rate is markedly faster | 72 |

Mechanistic Investigations of 5 Fluoro 2 Methyl Benzenesulfonyl Fluoride Reactivity

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reaction Mechanisms

The reactivity of 5-Fluoro-2-methyl-benzenesulfonyl fluoride in SuFEx reactions is centered around the exchange of its fluoride atom for a nucleophile. This process is a cornerstone of click chemistry, prized for its efficiency and specificity.

Catalysis and Activation Modes in SuFEx Transformations

The robust S-F bond in arylsulfonyl fluorides like this compound necessitates activation for the SuFEx reaction to proceed efficiently. Several activation modes are recognized:

Lewis Acid Catalysis: Lewis acids, such as calcium bistriflimide (Ca(NTf₂)₂), can coordinate to the fluorine and oxygen atoms of the sulfonyl fluoride group. This coordination polarizes the S-F bond, increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack. The presence of a co-catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can further enhance the reaction rate by acting as a Brønsted base to activate the incoming nucleophile.

Base Catalysis: Organic bases like triethylamine (B128534) (TEA), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and phosphazene bases can activate nucleophiles (e.g., phenols, amines) by deprotonation, thereby increasing their nucleophilicity towards the sulfonyl fluoride.

Silicon-Based Reagents: Silylating agents, such as trimethylsilyl (B98337) (TMS) derivatives of nucleophiles, are effective in SuFEx reactions. The formation of the highly stable Si-F bond provides a strong thermodynamic driving force for the reaction.

The choice of catalyst and activation mode can significantly influence the reaction conditions and scope for this compound. For instance, the use of Ca(NTf₂)₂/DABCO has been shown to enable SuFEx reactions at room temperature for a broad range of sulfonyl fluorides.

Transition State Analyses in SuFEx Processes

While specific transition state analyses for this compound are not available, computational studies on analogous arylsulfonyl fluorides suggest a concerted, Sₙ2-like mechanism. Key features of the proposed transition state include:

Pentacoordinate Sulfur Center: The sulfur atom adopts a trigonal bipyramidal geometry in the transition state.

Apical Positions: The incoming nucleophile and the leaving fluoride ion occupy the apical positions.

Equatorial Positions: The aryl ring (in this case, the 5-fluoro-2-methylphenyl group) and the two oxygen atoms reside in the equatorial positions.

The energies of these transition states are influenced by the electronic nature of the substituents on the aryl ring. For this compound, the electron-withdrawing fluorine atom at the 5-position would be expected to stabilize the transition state by delocalizing the developing negative charge, while the electron-donating methyl group at the 2-position might have a slight destabilizing effect.

Nucleophilic Substitution Pathways Involving the Sulfonyl Fluoride Group

The sulfonyl fluoride group of this compound is a versatile electrophile that can react with a wide range of nucleophiles. The reaction generally proceeds via a nucleophilic substitution at the sulfur center. Common nucleophiles include:

O-Nucleophiles: Alcohols and phenols (often as their corresponding alkoxides or phenolates) react to form sulfonate esters.

N-Nucleophiles: Primary and secondary amines react to yield sulfonamides.

S-Nucleophiles: Thiols can react to form thiosulfonates.

The reactivity of the sulfonyl fluoride is generally lower than that of the corresponding sulfonyl chloride, which contributes to its enhanced stability and selectivity. This allows for SuFEx reactions to be performed in the presence of functional groups that might be incompatible with more reactive sulfonylating agents.

Orthogonal Reactivity Studies of Sulfonyl Fluorides

The concept of orthogonal reactivity is central to the utility of sulfonyl fluorides in complex molecule synthesis and chemical biology. The sulfonyl fluoride group exhibits a distinct reactivity profile that allows it to react selectively in the presence of other functional groups. For a molecule like this compound, this means that the SuFEx reaction at the sulfonyl fluoride can be performed without affecting other potentially reactive sites, such as the fluorine atom on the aromatic ring, under appropriate conditions.

For instance, it is possible to perform a SuFEx reaction with an amine to form a sulfonamide, followed by a subsequent, mechanistically distinct reaction, such as a nucleophilic aromatic substitution (SₙAr) at the C-F bond, by changing the reaction conditions (e.g., using a stronger base or higher temperature). This orthogonal reactivity is highly valuable for the modular construction of complex molecules.

Reaction Kinetics and Selectivity Profiling

Specific kinetic data for the reactions of this compound are not readily found in the literature. However, the kinetics of SuFEx reactions are known to be influenced by several factors:

Nucleophile Strength: Stronger nucleophiles will generally react faster.

Catalyst Efficiency: The choice of catalyst and its concentration will significantly impact the reaction rate.

Solvent: The polarity and coordinating ability of the solvent can influence the stability of the reactants and the transition state.

Electronic Effects: As mentioned, the electronic properties of the substituents on the aryl ring affect the electrophilicity of the sulfur center. The interplay of the fluoro and methyl substituents on the benzene (B151609) ring of this compound will determine its specific reactivity profile.

Selectivity in SuFEx reactions is generally high. The sulfonyl fluoride group shows a strong preference for reacting with soft nucleophiles. In a molecule containing multiple electrophilic sites, the sulfonyl fluoride can often be addressed selectively. For this compound, high chemoselectivity for the SuFEx reaction over other potential side reactions would be expected under optimized conditions.

Advanced Applications in Organic Synthesis

5-Fluoro-2-methyl-benzenesulfonyl fluoride (B91410) as a Versatile Synthetic Intermediate

5-Fluoro-2-methyl-benzenesulfonyl fluoride and its close chemical analog, 5-fluoro-2-methylbenzenesulfonyl chloride, are highly valued intermediates in organic synthesis. sigmaaldrich.comavantorsciences.com The presence of the sulfonyl halide group provides a reactive site for nucleophilic substitution, while the fluoro and methyl groups on the benzene (B151609) ring allow for fine-tuning of the electronic and steric properties of the resulting molecules. The sulfonyl fluoride group, in particular, is noted for its distinct reactivity compared to the more common sulfonyl chloride, offering different activation profiles and stability, which can be advantageous in multi-step syntheses. These compounds serve as foundational scaffolds for constructing a diverse range of more complex molecules.

Functionalization and Derivatization Strategies

The reactivity of the sulfonyl fluoride moiety is central to the compound's utility, enabling a variety of functionalization and derivatization reactions.

A primary application of benzenesulfonyl fluorides is in the synthesis of sulfonamides, a crucial functional group in many pharmaceutical agents. The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl fluoride, displacing the fluoride ion. While sulfonyl fluorides are generally less reactive than sulfonyl chlorides, their conversion to sulfonamides can be effectively promoted. Methods have been developed using Lewis acids like calcium triflimide [Ca(NTf2)2] to activate the sulfonyl fluoride, enabling the coupling of a wide array of sterically and electronically diverse amines in good to excellent yields. theballlab.com This approach is essential for reactions involving less nucleophilic amines or electron-rich sulfonyl fluorides. theballlab.com The resulting sulfonamides are key components in various therapeutic agents, including anti-influenza inhibitors. nih.gov

Table 1: Examples of Sulfonamide Synthesis from Arylsulfonyl Halides This table is illustrative of the general reaction type.

| Arylsulfonyl Halide Precursor | Amine | Catalyst/Base | Product Class | Reference |

|---|---|---|---|---|

| Benzenesulfonyl chloride | Aniline (B41778) | Diethyl ether | N-phenylbenzenesulfonamide | ekb.eg |

| Benzenesulfonyl chloride | N-methyl aniline | Pyridine | N-methyl-N-phenylbenzenesulfonamide | ekb.eg |

Fluorinated organic molecules are increasingly used as building blocks for creating advanced materials like metal-organic frameworks (MOFs). nih.gov The incorporation of fluorine atoms into the organic linkers of MOFs can impart unique properties, such as increased thermal stability and hydrophobicity. nih.gov Compounds like this compound can serve as precursors to the functionalized linkers used in these structures. For example, derivatives of this compound can be designed to coordinate with metal centers (or clusters), forming porous, crystalline materials. researchgate.net These fluorinated MOFs (F-MOFs) are investigated for applications in gas sorption and separation, where the fluorine-decorated channels can create selective interactions with guest molecules. nih.govnih.gov The tailored design of these linkers allows for precise control over the framework's pore size and chemical environment. mdpi.com

Role in Metal-Catalyzed Cross-Coupling Methodologies

Aryl sulfonyl halides are participants in various transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. While less common than aryl halides (bromides, iodides), sulfonyl fluorides and chlorides can serve as electrophilic partners in these transformations. Palladium and copper are the most frequently used metals for these reactions. nih.gov For instance, copper-catalyzed cross-coupling of substituted phenyl bromides with amines has been employed to synthesize aniline analogues that serve as precursors to complex bioactive molecules. nih.gov Similarly, palladium-catalyzed methodologies exist for the fluorination of aryl triflates and bromides, highlighting the versatility of transition metals in manipulating fluorinated aromatic systems. nih.gov The principles of these reactions can be extended to sulfonyl fluoride substrates, enabling their connection to various organometallic reagents to build biaryl structures or other complex frameworks.

Contributions to Fluoroalkylation and Fluoroolefination Chemistry

Sulfur-based organofluorine reagents have become indispensable tools for introducing fluorine-containing groups into organic molecules. sioc.ac.cn The combination of sulfur and fluorine chemistry has led to the development of bench-stable reagents for fluorination, fluoroalkylation, and fluoroolefination. sioc.ac.cn While this compound itself is an aryl fluoride, the broader class of sulfonyl fluorides has inspired the development of related reagents for these transformations. For example, gem-difluoroalkenes, which are valuable fluorinated building blocks, can undergo transition metal-catalyzed reactions, such as hydrodefluorination with copper-based catalysts, to yield monofluoroalkenes. nih.gov The principles derived from the reactivity of sulfonyl fluorides contribute to the design of multicomponent cross-coupling reactions, such as the iron-catalyzed fluoroalkylarylation of enamides, which provides an efficient route to construct complex fluoroalkylated compounds.

Development of Novel Chemical Entities with Tailored Properties

The ultimate goal of using versatile intermediates like this compound is the creation of novel chemical entities with specific, tailored functions. Its derivatives have been instrumental in medicinal chemistry. For example, benzenesulfonamide (B165840) derivatives have been designed and synthesized as potent anti-influenza hemagglutinin inhibitors. nih.gov In another area, the development of 5'-substituted 5-fluoro-2'-deoxyuridine (B1346552) monophosphate analogs has led to a novel class of thymidylate synthase inhibitors for cancer therapy. nih.govnih.gov The strategic placement of the fluoro and methyl groups on the benzenesulfonyl scaffold allows for the optimization of properties such as binding affinity, metabolic stability, and water solubility, leading to the development of drug candidates with improved pharmacological profiles. nih.gov

Spectroscopic and Structural Analysis Methodologies in Research on 5 Fluoro 2 Methyl Benzenesulfonyl Fluoride

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 5-Fluoro-2-methyl-benzenesulfonyl fluoride (B91410), providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR Spectroscopy: Proton NMR provides information on the number and electronic environment of hydrogen atoms. For 5-Fluoro-2-methyl-benzenesulfonyl fluoride, the spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic signals would appear as complex multiplets due to spin-spin coupling between the protons themselves and with the fluorine atom. The methyl group would likely appear as a singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: Carbon-13 NMR is used to determine the number of non-equivalent carbon atoms and their chemical environments. The spectrum for this compound would display distinct signals for the methyl carbon and the six aromatic carbons. The carbon atoms bonded to or near the electron-withdrawing sulfonyl fluoride and fluorine groups would appear at different chemical shifts, and their signals would exhibit splitting due to C-F coupling.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly valuable due to its high sensitivity and the wide range of chemical shifts, which are highly dependent on the fluorine atom's local electronic environment. huji.ac.il The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. biophysics.org For this compound, two distinct fluorine signals are expected: one for the fluorine atom on the benzene (B151609) ring and another for the fluorine in the sulfonyl fluoride group (-SO₂F). The chemical shift of the -SO₂F fluorine typically appears in a characteristic downfield region. For instance, the ¹⁹F NMR signal for the sulfonyl fluoride group in the parent benzenesulfonyl fluoride appears at approximately +65.24 ppm. rsc.org The precise chemical shifts and coupling constants (J-values) from these spectra are critical for unambiguous structural confirmation. rsc.org

Table 1: Representative ¹H and ¹⁹F NMR Chemical Shifts for Analogous Arylsulfonyl Fluorides

| Compound Name | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Solvent |

|---|---|---|---|

| Benzenesulfonyl fluoride | 7.95 - 8.07 (m, 2H), 7.77 - 7.87 (m, 1H), 7.62 - 7.72 (m, 2H) | 65.24 | CD₂Cl₂ |

| 4-Nitrobenzenesulfonyl fluoride | 8.51 (d, 2H), 8.20 - 8.36 (m, 2H) | 65.47 | CDCl₃ / CD₂Cl₂ |

| 2-Cyanobenzenesulfonyl fluoride | 8.18 - 8.27 (m, 1H), 7.98 - 8.06 (m, 1H), 7.86 - 7.97 (m, 2H) | 63.94 | CD₂Cl₂ |

Data sourced from supporting information provided by the Royal Society of Chemistry. rsc.org

X-ray Crystallographic Studies of Sulfonyl Fluoride Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound itself is not described in the searched literature, studies on related sulfonyl fluoride derivatives provide valuable insights into the expected structural features.

Aryl sulfonyl fluorides are known to be more thermally and chemically robust compared to their sulfonyl chloride counterparts due to the strong S-F bond. nih.gov Crystallographic analysis of these compounds allows for a detailed examination of non-covalent interactions, such as hydrogen bonds and π–π stacking, which govern the crystal packing. nih.gov

For example, the crystal structure of 5-Fluoro-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran reveals a dihedral angle of 73.20 (4)° between the benzofuran (B130515) plane and the 4-fluorophenyl ring. nih.gov The crystal packing in this derivative is stabilized by π–π interactions and weak C-H···O and C-H···F intermolecular hydrogen bonds. nih.gov Similarly, the analysis of 5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran showed molecules linked by weak C—H⋯F and C—H⋯O hydrogen bonds and slipped π–π interactions. nih.gov These studies highlight the type of detailed structural information and intermolecular forces that would be characterized in a crystallographic study of this compound.

Table 2: Example Crystallographic Data for a Sulfonyl Fluoride Derivative

| Parameter | 5-Fluoro-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran |

|---|---|

| Chemical Formula | C₁₅H₁₀F₂O₃S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2799 (9) |

| b (Å) | 9.5161 (12) |

| c (Å) | 10.1052 (13) |

| α (°) | 89.844 (2) |

| β (°) | 75.057 (2) |

| γ (°) | 74.558 (2) |

Data sourced from a study on a related benzofuran derivative. nih.gov

Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through analysis of fragmentation patterns.

For this compound, electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (192.18 g/mol ). The fragmentation pattern would likely involve the loss of the fluorine atom from the sulfonyl group, the loss of the entire -SO₂F group, or cleavage of the methyl group.

While the mass spectrum for the target sulfonyl fluoride is not available, the NIST WebBook provides the mass spectrum for its precursor, 5-Fluoro-2-methyl-benzenesulfonyl chloride (C₇H₆ClFO₂S, molecular weight: 208.64 g/mol ). nist.gov The spectrum of the chloride shows a prominent molecular ion peak and characteristic fragments resulting from the loss of chlorine and other moieties. The fragmentation of the sulfonyl fluoride would be analogous, though the relative abundances of ions would differ due to the greater strength of the S-F bond compared to the S-Cl bond.

Table 3: Primary Ions in the Electron Ionization Mass Spectrum of 5-Fluoro-2-methyl-benzenesulfonyl chloride

| m/z | Identity |

|---|---|

| 208 | [M]⁺ (C₇H₆³⁵ClFO₂S)⁺ |

| 173 | [M - Cl]⁺ |

| 109 | [C₇H₆F]⁺ |

Data interpreted from the mass spectrum of the sulfonyl chloride precursor available on the NIST WebBook. nist.gov

Chromatographic Techniques for Analysis and Purification (e.g., HPLC)

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile or thermally sensitive compounds like many sulfonyl fluorides.

In research, Reverse-Phase HPLC (RP-HPLC) is a common method for assessing the purity of synthesized compounds and for isolating them from reaction mixtures. A typical RP-HPLC setup for an aromatic compound like this compound would use a C18 stationary phase column with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. acs.org Detection is often achieved using a UV detector, as the benzene ring is a strong chromophore.

HPLC has also been specifically used in the analysis of sulfonyl fluorides. For example, a method was developed to determine the molar activity of [¹⁸F]fluoride by converting it to a sulfonyl fluoride derivative, which could then be quantified by HPLC with UV detection. nih.gov This demonstrates the suitability of HPLC for analyzing this class of compounds. Sulfonyl fluorides can also be analyzed by gas chromatography (GC) due to their favorable volatility and stability. oup.com

Table 4: General RP-HPLC Conditions for Analysis of Aromatic Sulfonyl Fluorides

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV Absorbance (e.g., at 254 nm) |

These are general conditions and would require optimization for the specific analysis of this compound.

Theoretical and Computational Studies of 5 Fluoro 2 Methyl Benzenesulfonyl Fluoride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 5-fluoro-2-methyl-benzenesulfonyl fluoride (B91410), DFT calculations would provide valuable insights into its molecular properties and reactivity. These calculations could determine the molecule's optimized geometry, bond lengths, and bond angles.

Furthermore, DFT is used to calculate various electronic properties that are crucial for predicting reactivity. researchgate.net This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. mdpi.comresearchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity. The electrostatic potential map would visualize the electron-rich and electron-deficient regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack.

While specific DFT data for 5-fluoro-2-methyl-benzenesulfonyl fluoride is not available, studies on related sulfonyl fluorides and other fluorinated aromatic compounds demonstrate the utility of this approach in understanding their electronic characteristics. nih.govbac-lac.gc.ca

Modeling of Reaction Pathways and Energy Landscapes

Computational modeling is an essential tool for elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. This involves identifying transition states, intermediates, and the energy barriers associated with them. For this compound, this could be applied to its reactions with various nucleophiles, a characteristic reaction for sulfonyl fluorides. researchgate.net

By employing methods such as QM/MM (Quantum Mechanics/Molecular Mechanics), researchers can simulate the reaction pathway, providing a step-by-step description of the chemical transformation. nih.gov This would allow for the determination of the reaction's kinetics and thermodynamics, including activation energies and reaction enthalpies. Such models can help to understand how the fluoro and methyl substituents on the benzene (B151609) ring influence the reactivity of the sulfonyl fluoride group.

Computational Assessment of Acid-Base Properties and pKa Values

The acidity or basicity of a compound, quantified by its pKa value, is a fundamental chemical property. Computational methods, often combining electronic structure theory with a solvation model (like the Polarizable Continuum Model - PCM), can predict pKa values. kyushu-u.ac.jpnih.gov For this compound, these calculations would likely focus on the acidity of protons on the methyl group or the potential for protonation of the sulfonyl oxygen atoms under strongly acidic conditions.

The accuracy of pKa predictions depends heavily on the chosen computational level of theory and the solvation model. researchgate.net By calculating the Gibbs free energy change for the deprotonation reaction in a solvent, the pKa can be estimated. These predictions are valuable for understanding the behavior of the compound in different chemical environments.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. nih.gov For a relatively rigid molecule like this compound, MD simulations could explore the rotational barriers around the C-S bond, which connects the benzene ring to the sulfonyl fluoride group.

These simulations, governed by a force field, can reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum, in a specific solvent). mdpi.com The results can be analyzed to determine the population of different conformers and the energetic landscape of conformational changes. This information is important for understanding how the molecule's shape influences its interactions with other molecules.

Future Research Directions and Emerging Paradigms for 5 Fluoro 2 Methyl Benzenesulfonyl Fluoride Chemistry

Sustainable Synthetic Approaches for Arenesulfonyl Fluorides

The development of environmentally benign and efficient methods for the synthesis of arenesulfonyl fluorides, including 5-Fluoro-2-methyl-benzenesulfonyl fluoride (B91410), is a critical research focus. Traditional methods often rely on harsh reagents and produce significant waste. Future approaches are expected to prioritize atom economy, reduced energy consumption, and the use of renewable resources.

Recent advancements have moved towards catalytic systems that avoid stoichiometric and often hazardous reagents. One promising strategy involves the copper-catalyzed fluorosulfonylation of arenediazonium salts. cas.cnnih.gov This method utilizes a convenient sulfur dioxide surrogate, the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO), and an ideal fluorine source, potassium bifluoride (KHF2), under mild, copper-catalyzed conditions. cas.cnnih.gov This approach offers a general and practical route to a wide range of arenesulfonyl fluorides from readily available anilines. cas.cn

Another sustainable avenue is the direct electrochemical synthesis of arenesulfonyl fluorides from nitroarenes, which leverages ionic liquids to achieve a dramatic effect on the reaction. researchgate.net Metal-free procedures are also gaining traction, such as organo-photoredox catalyzed reactions of aryl diazonium salts with a SO2 source and a nucleophilic fluoride source. researchgate.net Furthermore, one-pot syntheses from abundant starting materials like arylamines, using reagents like K2S2O5 and N-fluorobenzenesulfonimide (NFSI), are being developed to streamline the production of these valuable compounds under transition-metal-free conditions. researchgate.net

Table 1: Comparison of Synthetic Methods for Arenesulfonyl Fluorides

| Method | Starting Material | Key Reagents | Advantages |

| Traditional | Arenesulfonyl chlorides | Fluoride exchange reagents | Established method |

| Copper-Catalyzed | Arenediazonium salts | DABSO, KHF2, CuCl2 | Mild conditions, broad scope cas.cnnih.gov |

| Palladium-Catalyzed | Aryl halides | DABSO, NFSI/Selectfluor, Pd catalyst | One-pot, good functional group tolerance nih.govmdpi.com |

| Electrochemical | Nitroarenes | Ionic liquids | Direct, leverages electrochemistry researchgate.net |

| Metal-Free | Aryl diazonium salts/Arylamines | Photoredox catalysts/K2S2O5, NFSI | Avoids transition metals, mild conditions researchgate.netresearchgate.net |

Stereoselective Transformations and Chiral Reagent Development

The development of stereoselective reactions involving arenesulfonyl fluorides is a burgeoning area with significant potential. While much of the research has focused on the synthesis and achiral reactions of these compounds, the introduction of chirality would greatly expand their utility, particularly in the synthesis of pharmaceuticals and agrochemicals.

Future research will likely focus on the design of chiral catalysts that can effect enantioselective transformations at the sulfur center or on adjacent functionalities. This could involve the use of chiral ligands in transition-metal-catalyzed reactions or the development of chiral organocatalysts. For instance, the copper-catalyzed generation of axially chiral fluoroallenes through enantioselective β-fluoride elimination showcases a mechanistically distinct approach to creating axial stereocenters. nih.gov

Furthermore, 5-Fluoro-2-methyl-benzenesulfonyl fluoride itself could serve as a precursor for the development of novel chiral reagents. The sulfonyl fluoride moiety can be derivatized with chiral auxiliaries to create reagents for asymmetric synthesis. The development of general protocols for the stereoselective construction of functionalized molecules, such as enaminyl sulfonyl fluorides, highlights the potential for creating complex chiral structures from simple starting materials. rsc.org

Integration with Flow Chemistry Techniques for Scalable Synthesis

Flow chemistry offers numerous advantages for the synthesis of chemical compounds, including enhanced safety, improved reaction control, and facile scalability. The integration of flow chemistry techniques for the synthesis of this compound and other arenesulfonyl fluorides is an emerging paradigm that could revolutionize their production.

Continuous flow processes can enable the safe handling of hazardous reagents and intermediates, as well as provide precise control over reaction parameters such as temperature, pressure, and reaction time. This is particularly relevant for reactions that are highly exothermic or involve unstable intermediates. The synthesis of various heterocyclic compounds, which are important in pharmaceuticals, has been successfully demonstrated using sequential flow processes. uc.pt Applying these principles to the synthesis of arenesulfonyl fluorides could lead to more efficient and scalable manufacturing processes.

Future research in this area will likely focus on developing robust and efficient flow-based synthetic routes. This could involve the design of dedicated microreactors and the optimization of reaction conditions for continuous production. The ability to perform multi-step syntheses in a continuous fashion without the need for isolation of intermediates would significantly streamline the production of complex molecules derived from this compound.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The discovery and development of novel catalytic systems are paramount to unlocking the full potential of this compound in chemical synthesis. While significant progress has been made, particularly with palladium and copper catalysts, there is still a need for catalysts that offer enhanced reactivity, broader substrate scope, and improved selectivity. cas.cnnih.govnih.gov

Recent research has demonstrated the efficacy of nucleophilic catalysts, such as 1-hydroxybenzotriazole (B26582) (HOBt), in combination with silicon additives, for the amidation of sulfonyl fluorides. nih.gov This system is particularly effective for sterically hindered substrates and can be used with very low catalyst loadings. nih.gov Lewis acid activation, for example with calcium triflimide, has also been shown to increase the electrophilicity at the sulfur atom, facilitating nucleophilic substitution. nih.gov

The exploration of photoredox catalysis and electrocatalysis for the synthesis and transformation of sulfonyl fluorides is another exciting frontier. sigmaaldrich.com These methods offer unique reactivity patterns and can often be performed under very mild conditions. For instance, photoredox catalysis can be used to generate fluorosulfuryl radicals for the synthesis of alkenyl sulfonyl fluorides. acs.org

Table 2: Emerging Catalytic Strategies for Arenesulfonyl Fluoride Reactions

| Catalytic Strategy | Catalyst Type | Key Features |

| Nucleophilic Catalysis | Organocatalysts (e.g., HOBt, DBU) | Mild conditions, effective for sterically hindered substrates nih.govacs.org |

| Lewis Acid Activation | Metal salts (e.g., Ca(NTf2)2) | Enhances electrophilicity of the sulfur center nih.gov |

| Photoredox Catalysis | Iridium or Ruthenium complexes | Radical-based transformations, mild conditions sigmaaldrich.comacs.org |

| Electrocatalysis | Electrode-mediated reactions | Avoids chemical oxidants/reductants sigmaaldrich.com |

Applications in Advanced Materials Science and Polymer Chemistry

The unique properties of the sulfonyl fluoride group make it an attractive functional handle for the development of advanced materials and polymers. The stability of the S-F bond, coupled with its selective reactivity under specific conditions (SuFEx), allows for its use in the synthesis of well-defined polymeric architectures and functional materials.

Future research is expected to explore the incorporation of this compound into polymer backbones or as side-chain functionalities. This could lead to the development of novel polymers with tailored properties, such as high thermal stability, chemical resistance, and specific optical or electronic characteristics. The use of monomers like 4-vinylbenzenesulfonyl fluoride (VBSF) in controlled radical polymerization techniques, such as RAFT polymerization, followed by post-polymerization modification via SuFEx chemistry, demonstrates a powerful strategy for creating functional polymers. chemrxiv.org

In materials science, arenesulfonyl fluorides can be used to modify surfaces and create functional coatings. Their ability to form robust covalent bonds with various nucleophiles makes them ideal for surface functionalization. The exploration of these compounds in the design of new electronic materials, sensors, and biomaterials is an area of growing interest.

Q & A

Basic: What are the key synthetic methodologies for preparing 5-Fluoro-2-methyl-benzenesulfonyl fluoride, and how are reaction parameters optimized?

Answer:

Synthesis typically involves sulfonation of 2-methyl-5-fluorobenzene derivatives using chlorosulfonic acid, followed by fluorination with agents like KF or XeF₂. Reaction optimization includes:

- Temperature control : Low temperatures (0–5°C) minimize side reactions, as seen in Friedel-Crafts acylation protocols for fluorinated benzaldehydes .

- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution efficiency .

- Purification : Column chromatography or recrystallization (as applied to sulfonyl chlorides ) ensures high purity.

Yield improvements rely on stoichiometric precision and inert atmospheres to prevent hydrolysis, analogous to moisture-sensitive sulfonyl chloride syntheses .

Basic: Which analytical techniques are recommended for characterizing this compound?

Answer:

- ¹⁹F NMR : Identifies the sulfonyl fluoride group (δ ~ -60 ppm) and distinguishes it from sulfonyl chlorides .

- ¹H NMR : Resolves methyl (δ ~2.5 ppm) and aromatic protons (δ ~7.0–8.0 ppm), with coupling constants confirming substitution patterns .

- Mass Spectrometry (EI/ESI) : Verifies molecular ion ([M]⁺ at m/z ≈ 202) and fragmentation patterns .

- HPLC-UV : Assesses purity (>98%) using C18 columns and acetonitrile/water gradients, as standardized for fluorinated benzoic acids .

Advanced: How can researchers resolve contradictions in reported reactivity data for nucleophilic substitutions involving this compound?

Answer:

Discrepancies often stem from:

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while non-polar solvents favor selectivity .

- Impurity interference : Trace moisture degrades sulfonyl fluorides; rigorous drying (molecular sieves) and inert conditions are critical .

- Systematic analysis : Adopt EFSA’s literature review methodology to cross-validate data across studies. Controlled reproducibility experiments, as applied to fluorinated intermediates , isolate variables like temperature and reagent purity.

Advanced: What strategies mitigate competing side reactions in multi-step syntheses using this compound as a sulfonating agent?

Answer:

- Protecting groups : Temporarily block reactive sites (e.g., methyl or fluorine) using silyl or acetyl groups, as demonstrated in amino acid derivative syntheses .

- Sequential reagent addition : Introduce nucleophiles after sulfonyl fluoride activation to prevent premature reactions, similar to benzoyl chloride protocols .

- Computational modeling : DFT calculations predict transition states and regioselectivity, guiding solvent/nucleophile selection (e.g., Gaussian studies on fluorinated benzoic acids ).

Basic: What safety precautions are necessary when handling this compound?

Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid contact with skin/eyes, as sulfonyl fluorides are irritants .

- Moisture control : Store under inert gas (argon) and desiccants to prevent hydrolysis .

- Waste disposal : Segregate halogenated waste and partner with certified disposal agencies, following protocols for fluorinated pyrimidines .

Advanced: How do electronic effects of substituents influence the electrophilicity of the sulfonyl fluoride group?

Answer:

- Fluorine’s electron-withdrawing effect : Increases sulfonyl group electrophilicity, enhancing reactivity with amines/thiols. This is quantified via Hammett σ constants (σₚ ≈ 0.06 for -F) .

- Methyl’s electron-donating effect : Moderates ring activation, creating regiochemical bias in aromatic substitutions. Comparative studies on methyl-substituted sulfonyl chlorides highlight steric vs. electronic trade-offs.

- Implications : Solvent polarity adjustments (e.g., switching from THF to DMSO) optimize nucleophilic attack efficiency, as modeled for similar sulfonamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.